molecular formula C12H12ClNO4S2 B5855018 N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B5855018
M. Wt: 333.8 g/mol
InChI Key: LORSBQTWUWMPAT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H12ClNO4S2 and a molecular weight of 333.81 g/mol This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a chlorinated dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiophene-2-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

5-chloro-2,4-dimethoxyaniline+thiophene-2-sulfonyl chlorideThis compound+HCl\text{5-chloro-2,4-dimethoxyaniline} + \text{thiophene-2-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-chloro-2,4-dimethoxyaniline+thiophene-2-sulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites, disrupting normal biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S2/c1-17-10-7-11(18-2)9(6-8(10)13)14-20(15,16)12-4-3-5-19-12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSBQTWUWMPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CS2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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